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Compound of Interest

Compound Name: 3-lodo-1-propyl-1H-pyrazole

Cat. No.: B595125

An In-depth Technical Guide to 3-lodo-1-propyl-1H-pyrazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 3-lodo-1-propyl-1H-pyrazole, targeted towards researchers,
scientists, and professionals in drug development.

Chemical Properties and Identifiers

3-lodo-1-propyl-1H-pyrazole is a substituted pyrazole derivative. The introduction of an iodine
atom at the 3-position and a propyl group at the 1-position of the pyrazole ring makes it a
valuable intermediate in organic synthesis, particularly for introducing the pyrazole scaffold into
more complex molecules via cross-coupling reactions.

Table 1: Physicochemical Properties
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Property Value Source
Molecular Formula CeHolN:2 [1]
Molecular Weight 236.05 g/mol Calculated
Monoisotopic Mass 235.98105 Da [1]
White to off-white crystalline
Appearance solid (expected, based on [2][3]
parent compound)
] ] 66-72 °C (for parent 3-lodo-
Melting Point [2]
1H-pyrazole)
N ) 291.9+13.0 °C (Predicted for
Boiling Point [3]
parent 3-lodo-1H-pyrazole)
11.20+0.10 (Predicted for
pKa [3]
parent 3-lodo-1H-pyrazole)
o Insoluble in water (for parent 3-
Solubility [3]
lodo-1H-pyrazole)
| Predicted XlogP | 1.7 [[1] |
Table 2: Chemical Identifiers
Identifier Value Source
SMILES CCCN1C=CC(=N1)I [1]
InChl=1S/C6H9IN2/c1-2-4-9-5-
InChl [1]

3-6(7)8-9/h3,5H,2,4H2,1H3

| INChiKey | GKECSHRUAMABEX-UHFFFAOYSA-N |[1] |

Synthesis and Reactivity

The synthesis of 3-lodo-1-propyl-1H-pyrazole can be achieved through the N-alkylation of 3-

lodo-1H-pyrazole. The parent iodinated pyrazole itself can be synthesized from pyrazole via a
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protection-iodination-deprotection sequence.

Logical Synthesis Workflow

The following diagram illustrates a common synthetic pathway.
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l
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3-lodo-1H-pyrazole Base (e.g., NaH, K2CO3)
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l
N-Alkylation |

3-lodo-1-propyl-1H-pyrazole
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Caption: Synthetic pathway for 3-lodo-1-propyl-1H-pyrazole.

Experimental Protocols

Protocol 1: Synthesis of 3-lodo-1H-pyrazole from Pyrazole[4] This procedure involves the

iodination of a protected pyrazole intermediate.

o Protection: Pyrazole is first protected, for example, as 1-(2-trimethylsilyl-ethoxymethyl)-1H-

pyrazole (SEM-pyrazole). To a suspension of sodium hydride (NaH) in tetrahydrofuran

(THF), a solution of pyrazole in TH

F is added slowly. After stirring, 2-

(trimethylsilyl)ethoxymethyl chloride (SEMCI) is added, and the reaction is stirred overnight.

¢ lodination: The protected SEM-pyrazole is dissolved in THF and cooled to -78°C. A solution

of n-butyllithium (nBuLi) is added slowly, and the mixture is stirred for 45 minutes. A solution
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of iodine in THF is then added dropwise. The reaction is allowed to warm to room
temperature over 2 hours.

o Deprotection: The resulting 5-iodo-1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole is then
deprotected to yield 3-lodo-1H-pyrazole.

Protocol 2: Synthesis of 3-lodo-1-propyl-1H-pyrazole (N-Alkylation) This is a general
procedure for the N-alkylation of pyrazoles.

e Preparation: To a solution of 3-lodo-1H-pyrazole in a suitable aprotic solvent like
dimethylformamide (DMF) or THF, a base such as sodium hydride (NaH) or potassium
carbonate (K2CO3) is added portion-wise at 0°C.

e Reaction: The mixture is stirred for approximately 30 minutes to allow for the formation of the
pyrazolate anion.

» Alkylation: 1-lodopropane or 1-bromopropane is added dropwise to the reaction mixture.

o Workup: The reaction is allowed to warm to room temperature and stirred until completion
(monitored by TLC). The reaction is then quenched with water and extracted with an organic
solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure.

 Purification: The crude product is purified by column chromatography to yield pure 3-lodo-1-
propyl-1H-pyrazole.

Reactivity and Cross-Coupling

The carbon-iodine bond in 3-lodo-1-propyl-1H-pyrazole is a key site for reactivity, making it
an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as
Sonogashira, Suzuki, and Heck reactions. These reactions allow for the straightforward
introduction of carbon-based substituents at the 3-position of the pyrazole ring.[5][6]
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3-lodo-1-propyl-1H-pyrazole

Terminal Alkyne
(R-C=CH)

Pd Catalyst (e.g., Pd(PPhs)a4)

Cu(l) co-catalyst (e.g., Cul)
Base (e.g., EtsN)

Sonogashira Coupling

3-Alkynyl-1-propyl-1H-pyrazole

Click to download full resolution via product page

Caption: Sonogashira cross-coupling reaction of 3-lodo-1-propyl-1H-pyrazole.

Spectroscopic Data

While specific experimental spectra for 3-lodo-1-propyl-1H-pyrazole are not readily available

in the cited literature, the expected spectroscopic characteristics can be predicted based on its

structure and data from analogous compounds.[7][8][9]

Table 3: Predicted Spectroscopic Data
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Technique

IH NMR

Predicted Characteristics

- Signals corresponding to the propyl
group protons (-CH2CH2CHs3): a triplet
around 0.9 ppm (3H), a sextet around 1.8
ppm (2H), and a triplet around 4.1 ppm
(2H).- Two distinct signals for the pyrazole
ring protons, likely appearing as doublets
in the aromatic region (approx. 6.5-7.5

ppm).

13C NMR

- Signals for the three carbons of the propyl
group.- Signals for the three carbons of the
pyrazole ring. The carbon bearing the iodine

atom (C3) would be significantly shifted.

- C-H stretching vibrations for the alkyl and
aromatic groups.- C=C and C=N stretching

vibrations characteristic of the pyrazole ring.

| MS (ESI) | Predicted m/z for adducts: [M+H]*: 236.98833, [M+Na]*: 258.97027.[1] |

Applications in Research and Development

Pyrazole derivatives are recognized as crucial scaffolds in medicinal chemistry and materials

science.[10][11] 3-lodo-1-propyl-1H-pyrazole serves as a versatile building block for creating

more complex molecules with potential biological activity.

o Pharmaceutical Development: The pyrazole nucleus is a core component of numerous

drugs, including anti-inflammatory, anti-cancer, and anti-microbial agents.[2][10][12] This

compound can be used to synthesize novel drug candidates targeting specific biological

pathways.[2]

o Agrochemical Chemistry: It acts as a key intermediate in the synthesis of modern fungicides

and herbicides, contributing to enhanced crop protection.[2]

o Material Science: Pyrazole derivatives are used in the formulation of advanced materials,

such as polymers and coatings, to improve durability and resistance.[2]
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» Organic Synthesis: As a halogenated heterocycle, it is a valuable intermediate for
constructing complex molecular architectures.[2]

Safety and Handling

Safety data for 3-lodo-1-propyl-1H-pyrazole is not explicitly available. The following
information is based on the parent compound, 3-lodo-1H-pyrazole, and should be considered
for handling.

Table 4: GHS Hazard Information (for 3-lodo-1H-pyrazole)

Hazard Class Hazard Statement Source

H302: Harmful if

Acute toxicity, oral [13]
swallowed

Skin corrosion/irritation H315: Causes skin irritation [13][14]

Serious eye damage/eye H319: Causes serious eye

N N [13][14]

irritation irritation

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation [[13][14]

Precautionary Measures:

» Handling: Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid
breathing dust, fumes, or vapors.[15] Avoid contact with skin, eyes, and clothing.[16]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection (safety goggles).[14][16]

e Storage: Store in a cool, dry, and well-ventilated place.[15] Keep the container tightly closed
and store locked up.[14]

o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local regulations.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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